4-(2-Phenylethyl)pyridine

説明

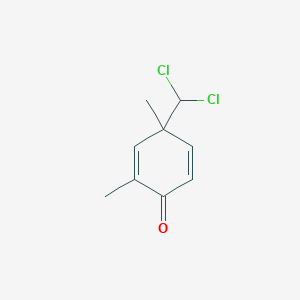

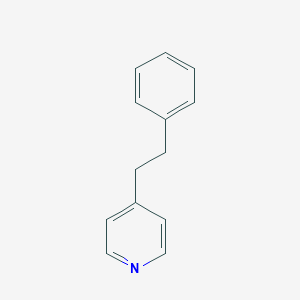

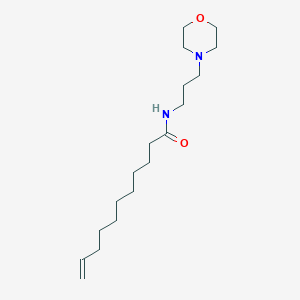

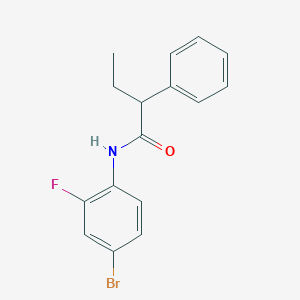

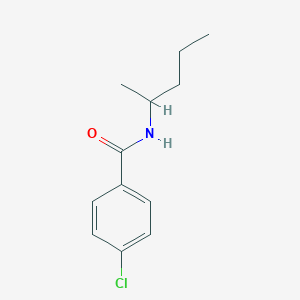

“4-(2-Phenylethyl)pyridine” is a chemical compound with the formula C13H13N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of pyridine derivatives, including “4-(2-Phenylethyl)pyridine”, has been reported in various studies . For instance, one approach involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then used as a precursor to prepare a new series of pyridine derivatives .

Molecular Structure Analysis

The molecular structure of “4-(2-Phenylethyl)pyridine” consists of a pyridine ring attached to a phenylethyl group . The molecular weight of this compound is 183.2490 .

Physical And Chemical Properties Analysis

“4-(2-Phenylethyl)pyridine” is a compound with the molecular formula C13H13N and a molecular weight of 183.2490 .

科学的研究の応用

Deracemization Studies

- Deracemization of 2-(1-phenylethyl)pyridine was investigated using (−)-sparteine as a chiral ligand. Different stereoselections were observed depending on the proton donor used, highlighting the compound's application in stereoselective synthesis (Prat et al., 2001).

Metabotropic Glutamate Receptor Antagonism

- 2-Methyl-6-(phenylethynyl)pyridine, a close relative of 4-(2-Phenylethyl)pyridine, was noted as a potent noncompetitive mGlu5 receptor antagonist. Modifications to this compound led to enhanced selective antagonism, indicating its potential in neuroscience research (Cosford et al., 2003).

Luminescence in Complexing Agents

- Novel 4-(phenylethynyl)pyridine subunits were synthesized for complexing with EuIII ions, showing high luminescence intensities and quantum yields. This suggests applications in luminescent materials and labeling reagents (Takalo et al., 1996).

Dendrimer Synthesis and Metal Nanoparticle Templating

- Poly(phenylene-pyridyl) dendrimers were synthesized for encapsulating Pd nanoparticles, indicating uses in nanotechnology and material sciences (Shifrina et al., 2005).

Antioxidant and Antimicrobial Activities

- Pyrazolopyridine derivatives exhibited notable antioxidant, antitumor, and antimicrobial activities, suggesting pharmaceutical and therapeutic applications (El‐Borai et al., 2013).

Surface Plasmon Resonance Spectroscopy

- 4-(Dimethylamino)pyridine, a similar compound, was used to form adhesion layers for polyelectrolyte adsorption on gold surfaces, relevant in surface chemistry and material science studies (Gandubert & Lennox, 2006).

Electron Delocalization in Phenyl-terpyridine Compounds

- Investigations into electron delocalization in 4'-phenyl-2,2':6',2''-terpyridines, including their Ru(II) and Zn(II) complexes, revealed insights into photochemical properties, relevant in photophysics and material sciences (Presselt et al., 2010).

Aggregation, Acidochromicity, and Metallochromicity

- A pyridine-containing poly(aryleneethynylene) displayed versatile changes in photophysical properties in response to external stimuli, indicating potential in sensory applications (Seehafer et al., 2014).

Coordination Thermodynamics in Bimetallic Complexes

- The thermodynamics of pyridine coordination in 1,4-phenylene-bridged bimetallic (Pd, Pt) complexes were studied, providing insights valuable in coordination chemistry and supramolecular chemistry (Jeon et al., 2006).

High-Pressure Spectroscopy

- High-pressure spectroscopy studies of 4-[4-(dimethylamino)phenyl]pyridine revealed insights into conformational behavior under different pressures, applicable in physical chemistry (Bulgarevich et al., 1994).

Novel Fluorescent Polyimides

- Pyridine-containing polyimides based on 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine were synthesized, showing potential in material sciences due to their solubility and thermal stability (Huang et al., 2012).

Lanthanide Clusters with Magnetic and Optical Properties

- A family of lanthanide clusters was developed using 2-(hydroxymethyl)pyridine, showcasing single-molecule magnetism and photoluminescence, applicable in materials science and molecular magnetism (Alexandropoulos et al., 2011).

Miscibility Studies in Polymer Blends

- The interaction between poly(vinyl pyridine) and poly(2,6-dimethyl-1,4- phenylene oxide) was studied, offering valuable information for nanotechnology developments (Wit et al., 2007).

将来の方向性

The future directions for “4-(2-Phenylethyl)pyridine” could involve further exploration of its synthesis methods, chemical properties, and potential applications . For instance, pyrrolidine, a similar nitrogen-containing heterocycle, has been widely used in drug discovery . Therefore, “4-(2-Phenylethyl)pyridine” and its derivatives could potentially be explored for similar applications.

特性

IUPAC Name |

4-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLBLNRDXXHYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277805 | |

| Record name | 4-(2-Phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(2-Phenylethyl)pyridine | |

CAS RN |

2116-64-5 | |

| Record name | NSC4276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)